Chlamydospordiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
157998-92-0 |
|---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
6-(3-hydroxybutan-2-yl)-5-(hydroxymethyl)-4-methoxypyran-2-one |
InChI |
InChI=1S/C11H16O5/c1-6(7(2)13)11-8(5-12)9(15-3)4-10(14)16-11/h4,6-7,12-13H,5H2,1-3H3 |
InChI Key |
BSXCHPRMOOSCRM-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C(=CC(=O)O1)OC)CO)C(C)O |
Canonical SMILES |
CC(C1=C(C(=CC(=O)O1)OC)CO)C(C)O |
Synonyms |
4-methoxy-5-hydroxymethyl-6-(3-butan-2-ol)-2H-pyran-2-one chlamydospordiol |
Origin of Product |
United States |
Producing Microorganisms and Ecophysiological Considerations
Primary Fungal Producers of Chlamydospordiol
Several fungal species have been identified as producers of this compound and its derivatives. The most prominent among these are members of the Fusarium genus.
The genus Fusarium is a well-documented source of this compound. Notably, Fusarium chlamydosporum and Fusarium tricinctum are recognized for their capacity to produce this compound. An endophytic fungus identified as Fusarium sp. #001 has also been found to produce derivatives of chlamydosporol, a closely related metabolite nih.gov.
Currently, there is no scientific literature available that specifically identifies Fusarium sp. BZCB-CA as a producer of this compound.
Fungal Producers of this compound and its Derivatives
| Fungal Species | Compound(s) Produced | Reference |
| Fusarium chlamydosporum | This compound | researchgate.net |
| Fusarium tricinctum | This compound | frontiersin.orgnih.govresearchgate.netwikipedia.orgnih.gov |
| Fusarium sp. #001 | This compound Derivatives | nih.gov |
While the genus Fusarium is the primary source, research into other fungal genera continues. Biscogniauxia mediterranea, a fungus known for causing charcoal disease in oak trees, has been studied for its secondary metabolite production nih.govresearchgate.netulisboa.ptmdpi.comareeo.ac.ir. However, current research has not identified this compound among the metabolites produced by this species.
Endophytic and Environmental Habitats of Producer Organisms
The fungi that produce this compound are adaptable and can be found in a range of environments. They often exist as endophytes, living within the tissues of a host plant without causing any apparent harm, or as saprophytes, living on dead organic matter.
Fusarium chlamydosporum has a cosmopolitan distribution and has been isolated from various sources, including soil and the roots of different plants, such as Suaeda glauca researchgate.netnih.govnih.gov. This species can thrive in both tropical and temperate regions and has been found in diverse habitats, from agricultural crops to natural vegetation researchgate.net.
Fusarium tricinctum is also widespread and is commonly found in temperate regions. It can act as a plant pathogen, saprophyte, or endophyte frontiersin.orgnih.govresearchgate.netwikipedia.orgnih.gov. This species has been isolated from a variety of crops, including cereals like barley, as well as from soil and even in association with animals like the Rainbow trout wikipedia.org. Its ability to colonize different plant tissues and persist in the soil contributes to its wide distribution frontiersin.orgnih.gov.
Habitats of this compound-Producing Fusarium Species
| Species | Habitat Type | Specific Examples | References |
| Fusarium chlamydosporum | Endophytic, Soil | Roots of Suaeda glauca, agricultural soils | researchgate.netnih.govnih.govresearchgate.net |
| Fusarium tricinctum | Endophytic, Saprophytic, Pathogenic | Cereal crops (e.g., barley), soil, associated with animals | frontiersin.orgnih.govresearchgate.netwikipedia.orgnih.gov |
Microbial Interactions Influencing this compound Production
The production of secondary metabolites like this compound can be significantly influenced by interactions with other microorganisms in the environment. These interactions can trigger the activation of silent biosynthetic gene clusters, leading to the production of novel compounds or increased yields of known metabolites.
Co-cultivation, the practice of growing two or more different microorganisms in the same environment, is a powerful strategy to stimulate the production of secondary metabolites. This technique mimics the natural competitive or symbiotic interactions that fungi experience in their native habitats nih.govrsc.org. The competition for resources or chemical signaling between different microbial species can lead to an upregulation of metabolic pathways that are otherwise dormant in monocultures mdpi.com.
While the co-culture of different fungal species, or fungi and bacteria, has been shown to enhance the production of various bioactive compounds, there are currently no specific studies demonstrating the use of co-culture techniques to increase the production of this compound. However, the general principles of co-culture suggest that this approach could be a promising avenue for future research to enhance the yield of this particular compound from its known fungal producers nih.govapsnet.org.
Elucidation of Chlamydospordiol Biosynthetic Pathways
Proposed Polyketide Biosynthetic Origin of Chlamydospordiol
This compound, like other RALs, is proposed to originate from a polyketide pathway. This biosynthetic route involves the sequential condensation of acetyl-CoA and malonyl-CoA units to build a linear polyketide chain. In fungi, this assembly is carried out by large, multifunctional enzymes known as polyketide synthases (PKSs). The carbon backbone of these compounds is derived from acetate (B1210297). nih.gov The biosynthesis of related RALs, such as radicicol (B1680498) and zearalenone (B1683625), has been well-studied and serves as a model for understanding this compound's formation. These pathways characteristically utilize two distinct PKS enzymes working in tandem: a highly reducing PKS (hrPKS) and a non-reducing PKS (nrPKS). nih.govnih.gov
The hrPKS is responsible for synthesizing a reduced polyketide intermediate, which is then transferred to the nrPKS for further chain elongation and subsequent cyclization to form the characteristic resorcylic acid core and macrolactone ring. nih.gov For the biosynthesis of radicicol in Pochonia chlamydosporia, the hrPKS Rdc5 synthesizes a reduced pentaketide (B10854585), which is then passed to the nrPKS Rdc1. Rdc1 adds four more ketide units to create a nonaketide backbone before catalyzing the macrolactonization. nih.gov It is hypothesized that this compound shares this fundamental biosynthetic machinery.
The enzymes responsible for constructing the polyketide backbone of this compound are iterative Type I PKSs (iPKSs). nih.govnih.gov Unlike the modular PKSs that have separate domains for each elongation cycle, iterative PKSs use their catalytic domains repeatedly to assemble the polyketide chain. rsc.org This iterative process requires precise programming to control chain length, reduction state at specific steps, and eventual cyclization.
In the proposed pathway for RALs in P. chlamydosporia, two such iPKSs collaborate. nih.govnih.gov
Highly Reducing PKS (hrPKS - e.g., Rdc5): This enzyme is responsible for the initial chain assembly. It iteratively condenses acetate units and performs reductive modifications (keto-reduction, dehydration, and enoyl-reduction) at specific steps to create a partially saturated polyketide chain. The timing and application of these reductive steps are exquisitely controlled. nih.gov
Non-Reducing PKS (nrPKS - e.g., Rdc1): This enzyme receives the intermediate from the hrPKS. It then performs several more rounds of chain elongation, but without the reductive steps, leading to a poly-β-keto functionality. This nrPKS also contains a terminal thioesterase (TE) or product template (PT) domain that catalyzes the intramolecular cyclization (macrolactonization) to release the final RAL scaffold. nih.govnih.gov
The collaboration between these two distinct iPKSs allows for the creation of a hybrid polyketide chain with both reduced and aromatic sections, a hallmark of the RAL family. nih.gov
Enzymatic Mechanisms Governing this compound Biogenesis
Beyond the core PKS enzymes, the biogenesis of this compound involves several "tailoring" enzymes that modify the initial macrolactone scaffold. These enzymes, typically encoded within the same BGC, are responsible for the final chemical structure of the molecule. Based on the established pathway for the related compound radicicol, the key enzymatic steps include:
Macrolactonization: This crucial step is catalyzed by the thioesterase (TE) domain of the nrPKS (Rdc1). After the polyketide chain reaches its full length, the TE domain facilitates an intramolecular esterification reaction between a hydroxyl group on the chain and the thioester-linked carboxyl group, releasing the cyclic product from the enzyme. nih.gov
Chlorination: A FAD-dependent halogenase (e.g., Rdc2) is responsible for the regioselective chlorination of the resorcylic acid ring. This enzyme utilizes a halide source (Cl-) and an oxidizing agent to install the chlorine atom. nih.gov
Epoxidation: A cytochrome P450 monooxygenase is presumed to catalyze the epoxidation of a double bond in the macrocyclic ring, a key structural feature of radicicol. researchgate.net While this compound itself lacks this epoxide, this type of enzymatic activity is present within the BGC and contributes to the diversity of related metabolites.
Hydroxylation and Oxidation: Other tailoring enzymes, such as additional P450s or oxidoreductases, may be involved in further hydroxylations or oxidations at various positions on the scaffold, leading to derivatives like this compound. The exact enzymes responsible for the specific functional groups of this compound are determined by the genetic content of its BGC.
Genetic Architecture of this compound Biosynthetic Gene Clusters (BGCs)
The genes encoding the enzymes for this compound biosynthesis are organized into a biosynthetic gene cluster (BGC). nih.gov In fungi, genes for a specific metabolic pathway are often physically linked in the genome, which allows for co-regulation of their expression. nih.gov The BGC for the related compound radicicol in Pochonia chlamydosporia has been identified and sequenced, providing a direct model for the this compound BGC. nih.gov
The core of this cluster contains the two essential PKS genes, rdc5 (hrPKS) and rdc1 (nrPKS). Surrounding these core genes are the ancillary genes for tailoring enzymes and regulation. nih.govresearchgate.net
Table 1: Key Genes in the Radicicol Biosynthetic Gene Cluster of P. chlamydosporia
| Gene Name | Putative Function | Role in Biosynthesis |
|---|---|---|
| rdc5 | Highly Reducing Polyketide Synthase (hrPKS) | Synthesizes the initial reduced pentaketide starter unit. |
| rdc1 | Non-Reducing Polyketide Synthase (nrPKS) | Extends the pentaketide to a nonaketide and catalyzes macrolactonization. |
| rdc2 | FAD-dependent Halogenase | Catalyzes the chlorination of the aromatic ring. |
| rdc3 | Cytochrome P450 Monooxygenase | Presumed to be involved in epoxidation of the macrocycle. |
| rdc4 | ABC Transporter | Likely involved in exporting the final product from the cell. |
| rdc6 | Transcription Factor | Putatively regulates the expression of the other genes in the cluster. |
This table is based on the characterized radicicol gene cluster, which is expected to be responsible for or highly homologous to the this compound biosynthetic cluster.
Regulatory Mechanisms of this compound Biosynthesis
The production of secondary metabolites like this compound is tightly regulated to coordinate with the fungus's growth, development, and response to environmental signals. This regulation occurs at multiple levels, from the transcription of the BGC genes to the modulation of enzyme activity. mdpi.comresearchgate.net
Transcriptional Regulation: The primary control point for this compound biosynthesis is the transcription of its BGC. nih.gov This is typically controlled by a pathway-specific transcription factor, often encoded within the BGC itself (e.g., rdc6 in the radicicol cluster). This factor binds to promoter regions of the other genes in the cluster, activating their coordinated expression. The activity of this specific transcription factor can, in turn, be influenced by global regulators that respond to broader cellular signals, such as nutrient availability or stress. mdpi.com
Post-Transcriptional Regulation: After the BGC genes are transcribed into mRNA, further layers of control can dictate the final output of the pathway. nih.gov Mechanisms such as alternative splicing could potentially generate different protein isoforms from a single gene, although this is less commonly documented for PKS pathways. More significantly, mRNA stability and translation efficiency can be modulated by RNA-binding proteins and non-coding RNAs, which respond to cellular conditions and can fine-tune the amount of biosynthetic enzyme produced. nih.gov
The production of this compound is profoundly influenced by the fungus's environment and the availability of nutrients. Fungi often produce secondary metabolites in response to specific stresses or cues. microbiologyjournal.org
Table 2: Potential Environmental and Nutritional Factors Influencing this compound Production
| Factor | Effect on Polyketide Production |
|---|---|
| Carbon Source | The type and concentration of the carbon source (e.g., glucose, sucrose) can significantly impact the flux through the central metabolic pathways that supply the acetyl-CoA building blocks for polyketide synthesis. |
| Nitrogen Source | Nitrogen limitation is a well-known trigger for secondary metabolism in many fungi. microbiologyjournal.org Shifting the carbon-to-nitrogen ratio can reprogram metabolism from primary growth towards the production of compounds like this compound. |
| pH | The pH of the culture medium affects nutrient uptake and the activity of extracellular enzymes, and can act as a signal to induce the expression of specific BGCs. |
| Temperature | Sub-optimal temperatures can induce a stress response that often leads to the upregulation of secondary metabolite production. |
| Biotic Interactions | Co-culturing with other microorganisms (bacteria or other fungi) can trigger the expression of otherwise silent BGCs as a form of chemical defense or communication. |
These factors are often sensed by global regulatory networks, which then modulate the expression of pathway-specific transcription factors, ultimately controlling the output of the this compound biosynthetic pathway. mdpi.com
Biosynthetic Relationship to Analogous Metabolites (e.g., Chlamydosporol, Isochlamydosporol)
The biosynthesis of this compound is intrinsically linked to that of its analogs, chlamydosporol and isochlamydosporol. Scientific evidence points towards a common metabolic fountainhead, likely originating from the activity of a polyketide synthase (PKS). These large, multifunctional enzymes are responsible for the assembly of the core polyketide chain from simple acyl-CoA precursors. Following the synthesis of a common polyketide intermediate, the pathway is thought to diverge, employing a series of "tailoring enzymes" to modify the core structure, leading to the observed chemical diversity.
These tailoring enzymes, which may include hydroxylases, reductases, and cyclases, are responsible for the specific chemical transformations that differentiate this compound from its relatives. The precise sequence and nature of these enzymatic reactions are the subject of ongoing research. However, the structural similarities between the three compounds provide clues to the potential biosynthetic steps involved.
Detailed Research Findings:
A key study in the investigation of these metabolites was the isolation and characterization of chlamydosporol and its two analogs, isochlamydosporol and this compound, from Fusarium chlamydosporum strain T-826. nih.gov This research provided the foundational chemical structures for understanding their biosynthetic relationships.
Isochlamydosporol was identified as 7,8-dihydro-5-hydroxy-4-methoxy-trans-7,8-dimethyl-2H,5H-pyrano(4,3-b)pyran-2-one. nih.gov
This compound was identified as 4-methoxy-5-hydroxymethyl-6-(3-butan-2-ol)-2H-pyran-2-one. nih.gov
The co-production of these metabolites by several isolates of F. chlamydosporum and F. tricinctum is a significant finding that reinforces the hypothesis of a branched biosynthetic pathway. nih.gov The variation in the production profiles among different fungal isolates, with some producing only this compound while others produce a mixture, suggests differences in the expression or activity of the specific tailoring enzymes responsible for the final chemical modifications. nih.gov
While the specific genes and enzymes of the this compound biosynthetic cluster have not been fully elucidated, the study of other polyketide pathways in Fusarium provides a framework for understanding this process. It is hypothesized that a specific PKS gene cluster is responsible for the initial steps of the pathway, followed by the action of gene products from the same cluster that catalyze the subsequent tailoring reactions.
Interactive Data Table: Production of this compound and Analogs by Fusarium Isolates
| Fungal Species | Isolate | Chlamydosporol | This compound | Isochlamydosporol | Total Production (µg/g) | Reference |
| F. chlamydosporum | Isolate 1 | Yes | Yes | Yes | Up to 6000 | nih.gov |
| F. chlamydosporum | Isolate 2 | Yes | Yes | Yes | Up to 6000 | nih.gov |
| F. chlamydosporum | Isolate 3 | Yes | Yes | Yes | Up to 6000 | nih.gov |
| F. chlamydosporum | Isolate 4 | No | Yes | No | - | nih.gov |
| F. chlamydosporum | Isolate 5 | No | Yes | No | - | nih.gov |
| F. chlamydosporum | Isolate 6 | No | Yes | No | - | nih.gov |
| F. tricinctum | Isolate 1 | Yes | Yes | Yes | Up to 6000 | nih.gov |
| F. tricinctum | Isolate 2 | Yes | Yes | Yes | Up to 6000 | nih.gov |
| F. tricinctum | Isolate 3 | Yes | Yes | Yes | Up to 6000 | nih.gov |
| F. tricinctum | Isolate 4 | No | Yes | No | - | nih.gov |
| F. tricinctum | Isolate 5 | Yes | Yes | No | - | nih.gov |
| F. tricinctum | Isolate 6 | Yes | Yes | No | - | nih.gov |
This table summarizes the findings on the co-production of this compound and its analogs by different isolates of Fusarium species, highlighting the variability in their metabolic profiles.
Further research, including gene knockout studies and heterologous expression of the putative biosynthetic genes, will be crucial to definitively map the biosynthetic pathway of this compound and to understand the precise enzymatic mechanisms that lead to the formation of its structurally diverse analogs.
Advanced Methodologies for Chlamydospordiol Structural Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments has been instrumental in piecing together the molecular framework of chlamydospordiol.
1D NMR: ¹H and ¹³C Spectra
The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their chemical environments. For instance, the ¹H NMR data reveals signals corresponding to an olefinic singlet, two doublet methyl groups, two methines, a methoxy (B1213986) group, and an isolated oxygenated methylene (B1212753) group. hhu.de The ¹³C NMR spectrum complements this by showing the number of unique carbon atoms and their hybridization states. In the case of this compound, ¹³C NMR data has identified five sp² hybridized carbons characteristic of an α-pyrone core. hhu.de
2D NMR: COSY, HSQC, and HMBC
Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.
Correlation Spectroscopy (COSY): COSY experiments identify protons that are coupled to each other, typically through two or three bonds. longdom.orguvic.ca In the analysis of this compound, COSY correlations were essential in establishing the presence of a 2-butanol (B46777) side chain by showing the coupling network between the methyl protons, the methine protons at C-7 and C-8, and the other methyl group. hhu.de
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). github.io This technique allows for the unambiguous assignment of protonated carbons in the this compound structure.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal longer-range couplings between protons and carbons (typically over two to three bonds). uvic.caresearchgate.net This is particularly powerful for connecting different spin systems and identifying quaternary carbons. For this compound, HMBC correlations were key in attaching the methoxy and oxygenated methylene groups to the α-pyrone core and linking the 2-butanol side chain at C-8a. hhu.de Specifically, HMBC correlations from the 8-Me to C-8a and from H-8 to C-4a were observed. hhu.de
The relative stereochemistry of this compound isomers has also been investigated using Nuclear Overhauser Effect (NOE) difference spectra. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Analog hhu.de
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 4 | 170.0 | |
| 4a | 88.3 | |
| 5 | 163.8 | |
| 6 | 112.8 | 6.20 (s) |
| 7 | 75.2 | 4.25 (dq, 6.3, 3.1) |
| 8 | 70.1 | 3.80 (dq, 6.3, 3.1) |
| 8a | 164.3 | |
| 4-OCH₃ | 56.1 | 3.85 (s) |
| 7-CH₃ | 18.2 | 1.25 (d, 6.3) |
| 8-CH₃ | 20.5 | 1.15 (d, 6.3) |
| CH₂ | 65.0 | 4.50 (d, 12.0), 4.60 (d, 12.0) |
Data is for (7S,8R)-(-)-chlamydospordiol, measured in DMSO-d₆. Chemical shifts are referenced to the solvent signal.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, HRMS analysis established its molecular formula as C₁₁H₁₆O₅. hhu.de This information is fundamental as it provides the exact number of atoms of each element present in the molecule, a critical starting point for structural elucidation.
Beyond just the molecular formula, the fragmentation patterns observed in the mass spectrum can offer valuable structural clues. While detailed fragmentation analysis for this compound is not extensively reported, the technique generally helps in identifying substructures within the molecule.
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Circular Dichroism)
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound. Circular Dichroism (CD) is one such technique that measures the differential absorption of left and right circularly polarized light.
The CD spectrum of a chiral molecule is unique to its specific three-dimensional arrangement of atoms. For a new α-pyrone derivative, (7S,8R)-(-)-chlamydospordiol, the absolute configuration was determined in part by comparing its experimental CD spectrum with theoretically calculated spectra for possible stereoisomers. This comparison allows for the assignment of the correct absolute stereochemistry. In addition to CD, the absolute configuration of this compound has been determined using Mosher's method, a chemical derivatization technique followed by ¹H NMR analysis. hhu.de
X-ray Crystallography for Definitive Absolute Stereochemistry
While spectroscopic methods provide powerful evidence for structure and stereochemistry, X-ray crystallography offers the most definitive and unambiguous determination of the absolute stereochemistry of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
Investigating the Biological Activities of Chlamydospordiol
Assessment of Antimicrobial Activities
The potential for chlamydospordiol to inhibit the growth of pathogenic microbes has been investigated through targeted antimicrobial assays.
Multiple studies have assessed the antibacterial properties of this compound against various bacterial strains. Research by Ariantari et al. concluded that this compound did not exert any antibacterial effects in their tests. mdpi.com This finding was corroborated in a 2021 study by Zhang et al., who isolated the stereoisomer (7S,8R)-(-)-chlamydospordiol from an endophytic Fusarium species. hhu.de When tested against a panel of Gram-positive bacteria, including drug-resistant strains, the compound was found to be inactive. hhu.de In contrast, lateropyrone (B1666146), a compound co-isolated with this compound in the same study, demonstrated good to weak activity against the tested bacteria, highlighting the specificity of the observed bioactivity to certain metabolites. hhu.de
In the same study by Zhang et al., (7S,8R)-(-)-chlamydospordiol was also evaluated for its potential to inhibit fungal growth. The compound was found to be inactive in the antifungal assays conducted. hhu.de While the Fusarium genus is a rich source of metabolites with potent antifungal properties, current research indicates that this compound itself does not contribute directly to this antifungal activity. mdpi.commdpi.com
Evaluation of Cytotoxic Activities in Defined Cellular Models
The potential for this compound to induce cell death in cancer cell lines has been another key area of investigation. However, the available data consistently suggest a lack of significant cytotoxic effects.
In the study by Ariantari et al., this compound was reported to be non-cytotoxic. mdpi.com Further investigation by Zhang et al. tested (7S,8R)-(-)-chlamydospordiol against several lymphoma cell lines. hhu.de The results, summarized in the table below, showed that the compound was inactive against all tested cell lines. hhu.de It is noteworthy that rubrofusarin, another metabolite isolated from the same fungal culture, displayed moderate cytotoxicity, indicating that the lack of activity was specific to this compound and other inactive compounds. hhu.de A 2024 review of new secondary metabolites from Fusarium fungi also lists (7S,8R)-chlamydospordiol but provides no associated cytotoxic activity, in contrast to other metabolites in the same review for which specific cytotoxic data are available. nih.govmdpi.com
| Compound | Cellular Model | Cell Type | Finding | Reference |
|---|---|---|---|---|
| (7S,8R)-(-)-Chlamydospordiol | L5178Y | Mouse Lymphoma | Inactive | hhu.de |
| (7S,8R)-(-)-Chlamydospordiol | Ramos | Human Burkitt's Lymphoma | Inactive | hhu.de |
| (7S,8R)-(-)-Chlamydospordiol | Jurkat | Human T-cell Leukemia | Inactive | hhu.de |
Analysis of Phytotoxic Effects and Roles in Plant-Microbe Interactions
This compound is known to be produced by Fusarium species that are pathogenic to plants, such as F. avenaceum, a causal agent of root rot disease. nih.gov These fungi produce a wide array of secondary metabolites, and some, like moniliformin (B1676711) and enniatins, are established virulence factors that are toxic to plant tissues. nih.gov
Despite its production by plant pathogens, direct studies evaluating the phytotoxicity of purified this compound are limited. nih.gov Research has shown that its related compound, chlamydosporol, exhibits toxicity. researchgate.net However, the specific role of this compound in plant-microbe interactions remains undefined. It is often found in conjunction with other mycotoxins, but it is not known to be a major phytotoxin itself. mdpi.comnih.gov The co-occurrence of these metabolites suggests they may be part of a complex metabolic network involved in fungal pathogenicity, but further research is needed to determine if this compound has a direct, synergistic, or precursor role in causing plant disease. mdpi.com
Exploration of Other Biological Modulatory Roles and Mechanisms at the Cellular Level
Given the general lack of direct antimicrobial, cytotoxic, or phytotoxic activity in the assays conducted so far, the precise biological role of this compound remains elusive. No specific mechanism of action at the cellular level has been determined, which is consistent with its observed inactivity in bioassays. cabidigitallibrary.org
While some Fusarium metabolites are known to have potent immunosuppressive properties, there is currently no evidence to suggest that this compound possesses such activity. hhu.demdpi.com The compound is primarily of interest as a secondary metabolite whose biosynthesis is linked with that of other related α-pyrones like chlamydosporol and acuminatopyrone. This suggests it plays a role within the metabolic pathways of the producing fungus, but its function as an external modulatory agent on other cells has not been demonstrated. mdpi.com
Structure Activity Relationship Sar Studies of Chlamydospordiol and Analogues
Correlating Specific Structural Motifs with Observed Biological Responses
The biological activity of chlamydospordiol and its analogues is intrinsically linked to their specific structural features. Research has shown that modifications to different parts of the molecule can significantly impact its efficacy.
One of the key structural motifs is the α-pyrone ring. The integrity and substitution pattern of this ring are critical for activity. For instance, the presence of hydroxyl and methyl groups on the pyran ring system contributes to the molecule's interaction with biological targets. nih.gov
The side chain attached to the pyrone core also plays a pivotal role. Studies on related compounds have demonstrated that alterations in the side chain, such as the introduction or removal of an epoxide group, can dramatically alter biological effects. For example, in a study on related Fusarium-derived metabolites, the presence of an epoxide was found to be highly detrimental to antimalarial activity. nih.gov This suggests that the epoxide moiety in certain analogues may not be favorable for all biological activities.
Furthermore, the length and functional groups of the side chain are important. In other fungal metabolites with structural similarities, such as fusaric acid derivatives, the linkage of a polyalcohol moiety to the core structure via an ester bond represents a significant structural variation that influences phytotoxicity. acs.org While not this compound itself, this highlights the principle that modifications to the side chain can modulate biological responses.
Interactive Table:
Influence of Stereochemical Features on Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity of this compound and its analogues. The specific spatial orientation of functional groups dictates how the molecule interacts with chiral biological macromolecules like enzymes and receptors.
A new α-pyrone derivative, (7S,8R)-chlamydospordiol, was isolated from an endophytic fungus, Fusarium sp. BZCB-CA. nih.gov The specific stereochemistry at the C-7 and C-8 positions of the dihydroxybutan-2-yl side chain is crucial for its defined biological profile. The absolute configuration of this natural product was determined using methods such as single-crystal X-ray crystallography and Mosher's method. hhu.de
In broader studies of fungal metabolites, the D/L configuration of amino acid residues in cyclic lipodepsipeptides, which share some biosynthetic origins with polyketides like this compound, has a determinantal impact on their conformation and, consequently, their structure-activity relationship. mdpi.com This underscores the general principle in natural products that stereoisomers can exhibit vastly different biological activities. For instance, one stereoisomer might be highly active while another is inactive or even has an opposing effect.
Interactive Table:
Computational Approaches in SAR Prediction and Pharmacophore Modeling
Computational methods are increasingly valuable tools for predicting the structure-activity relationships of natural products like this compound and for designing new, more potent analogues. dergipark.org.tr These approaches can save significant time and resources compared to traditional synthesis and testing of numerous compounds.
Pharmacophore modeling is a key computational technique used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to interact with a specific biological target. dergipark.org.trlilab-ecust.cn By analyzing the structures of known active compounds, a pharmacophore model can be generated. columbiaiop.ac.in This model can then be used to virtually screen large databases of chemical compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. lilab-ecust.cn While specific pharmacophore models for this compound are not extensively reported in the provided context, the principles of this approach are broadly applicable. researchgate.net
Molecular docking is another powerful computational tool. It predicts the preferred orientation of a molecule when bound to a target protein, as well as the binding affinity. nih.gov This can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity. For example, docking studies can help to rationalize why certain structural modifications enhance or diminish activity.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) that correlate with activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds.
These computational approaches, often used in combination, can guide the rational design of novel this compound analogues with improved potency and selectivity. nih.gov They allow researchers to prioritize which compounds to synthesize and test, thereby accelerating the drug discovery process.
Interactive Table:
Synthetic Strategies and Analogues of Chlamydospordiol
Isolation and Characterization of Naturally Occurring Chlamydospordiol Derivatives and Analogues
This compound and its related compounds are secondary metabolites primarily produced by various species of the fungal genus Fusarium. Research has focused on isolating these compounds from fungal cultures to understand their natural diversity and to characterize their chemical structures.
Producing Organisms and Isolated Analogues
The primary producers of this compound and its analogues are fungi, particularly from the Fusarium genus. Strains isolated from diverse geographic locations and substrates, such as corn, have been shown to produce these metabolites. nih.gov
| Producing Organism | Isolated Compound(s) | Reference |
| Fusarium chlamydosporum | This compound, Isothis compound, Chlamydosporol | nih.govresearchgate.net |
| Fusarium tricinctum | This compound, Isothis compound, Chlamydosporol | nih.gov |
| Fusarium sp. (BZCB-CA, endophytic) | (7S,8R)-(-)-chlamydospordiol |
Studies have revealed that different isolates of the same species can have varied metabolic profiles. For instance, some isolates of F. chlamydosporum and F. tricinctum produce this compound alongside its analogues, while others may produce only a single compound. nih.gov One notable analogue, isothis compound, is identified as 7,8-dihydro-5-hydroxy-4-methoxy-trans-7,8-dimethyl-2H,5H-pyrano(4,3-b)pyran-2-one. nih.gov
Isolation and Characterization Techniques
The process of obtaining pure samples of this compound and its derivatives from fungal cultures involves extraction followed by purification. The crude extracts, often obtained using organic solvents like ethyl acetate (B1210297), are subjected to various chromatographic techniques to separate the complex mixture of metabolites.
The structural elucidation and characterization of these isolated compounds are accomplished using a combination of modern spectroscopic methods:
High-Pressure Liquid Chromatography (HPLC): Used extensively for the purification and quantification of these mycotoxins. nih.gov
Mass Spectrometry (MS): Provides crucial information on the molecular weight and elemental composition of the compounds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are essential for determining the precise chemical structure and connectivity of atoms within the molecule. nih.gov
Single-Crystal X-ray Crystallography: This powerful technique has been used to determine the absolute configuration of analogues like (7S,8R)-(-)-chlamydospordiol, providing unambiguous three-dimensional structural detail.
Chemical Synthesis Methodologies for this compound and its Related Compounds
While this compound can be isolated from natural sources, chemical synthesis offers a route to produce the compound and its analogues in larger quantities, enabling further study and modification. As of now, a specific total synthesis for this compound has not been prominently reported in the literature. However, established synthetic methodologies for the α-pyrone core structure are well-documented and applicable.
The α-pyrone ring is a common scaffold in many natural products, and its synthesis is a topic of significant interest in organic chemistry. frontiersin.orgtandfonline.com General strategies often rely on the construction of a key polyketide-like precursor followed by a cyclization/lactonization event. mdpi.comnih.gov
Common Synthetic Approaches for the α-Pyrone Scaffold:
Cyclization of Tricarbonyl Compounds: A prevalent biomimetic approach involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. mdpi.comresearchgate.net This method mimics the natural polyketide synthase (PKS) pathway.
Transition Metal-Catalyzed Cyclizations: Modern methods utilizing transition metal complexes, such as gold, can catalyze the cyclization of acetylenic 1,3-dicarbonyl compounds to form the pyrone ring efficiently. mdpi.com
Ketene-Based Syntheses: Transformations involving ketenes provide another route to access 4-hydroxy-2-pyrones. mdpi.comresearchgate.net
Metathesis Reactions: Cross-metathesis has been employed in the synthesis of related α-pyrone natural products, such as rugulactone, to couple key fragments. nih.gov
These synthetic strategies allow for the construction of the core pyrone ring, which can then be further functionalized to introduce the specific substituents found in this compound and its analogues. The development of a total synthesis would provide a reliable supply of the material and open avenues for creating novel derivatives not found in nature. mdpi.comrsc.org
Chemoenzymatic and Biocatalytic Approaches for Structural Modification
Chemoenzymatic and biocatalytic methods are powerful tools in modern organic synthesis, combining the efficiency of chemical reactions with the high selectivity of enzymes. nih.gov Biocatalysis refers to the use of natural catalysts, like isolated enzymes or whole microorganisms, to perform chemical transformations on organic compounds. researchgate.net These approaches are particularly valuable for modifying complex natural products under mild conditions, often achieving levels of regio- and stereoselectivity that are difficult to obtain through purely chemical means. nih.gov
Enzymatic Synthesis of α-Pyrone Cores The synthesis of α-pyrone derivatives has been successfully achieved using chemoenzymatic strategies. For example, the synthesis of the natural product rugulactone utilized a highly stereoselective enzymatic reduction catalyzed by a ketoreductase to establish a key chiral center with excellent enantiomeric excess. nih.gov Similarly, a modular chemoenzymatic synthesis of α-pyrone meroterpenoids was developed, which hinged on a gram-scale biocatalytic hydroxylation step. researchgate.net These examples highlight the power of enzymes to create complex and optically active building blocks for natural product synthesis.
Potential for Modifying this compound While specific biocatalytic modifications of this compound are not yet widely reported, the principles of mycotoxin biotransformation are well-established for other Fusarium metabolites. tandfonline.comfrontiersin.org Enzymes are known to detoxify or alter the structure of mycotoxins through various reactions. researchgate.netresearchgate.net
Potential biocatalytic modifications applicable to this compound's structure include:
Hydroxylation: Oxidoreductases, such as cytochrome P450 monooxygenases, could introduce new hydroxyl groups at specific positions on the molecule.
Glycosylation: Glycosyltransferases could attach sugar moieties to the existing hydroxyl groups, a common detoxification pathway for mycotoxins in plants. tandfonline.com
Acylation/Deacylation: Enzymes like lipases and esterases could be used to selectively add or remove acyl groups, altering the compound's properties.
Reduction/Oxidation: Ketoreductases and alcohol dehydrogenases could be used to interconvert ketone and alcohol functionalities with high stereoselectivity.
These enzymatic transformations could generate a library of novel this compound analogues, facilitating structure-activity relationship studies. The development of engineered enzymes through directed evolution could further expand the scope of these modifications, creating biocatalysts with tailored activities for specific transformations. frontiersin.org
Isolation and Chromatographic Purification Methodologies for Chlamydospordiol
Extraction Techniques from Fungal Fermentation Cultures
The initial step in obtaining chlamydospordiol involves its extraction from the fungal fermentation medium. Fungi are often cultured on solid substrates like rice or in liquid broths such as potato dextrose broth (PDB) to encourage the production of secondary metabolites. researchgate.netnih.govajbls.com
A common approach for solid-state fermentation involves inoculating a suitable medium, like rice mixed with water, and incubating it for a period that allows for substantial fungal growth, typically ranging from 14 to 21 days. nih.gov For liquid cultures, the fungus is grown in a broth, often with shaking to ensure aeration and uniform growth, for a similar duration. researchgate.net
Once the fermentation is complete, the extraction process begins. A widely used method involves the use of a solvent mixture, such as methanol (B129727) and chloroform (B151607) (1:1 v/v), which is added directly to the fungal culture. nih.gov The mixture is agitated, often overnight, to ensure thorough extraction of the metabolites from the fungal mycelia and the culture medium. nih.gov Following agitation, the solid and liquid phases are separated by vacuum filtration. The resulting filtrate, containing the crude extract, is then subjected to a liquid-liquid partitioning step. This is typically achieved by adding more chloroform and water to the filtrate, which separates the mixture into aqueous and organic layers. The organic layer, containing this compound and other lipophilic compounds, is then collected and evaporated to dryness to yield the crude extract. nih.gov
Another documented method for extraction from fungal cultures grown on GPY (Glucose Peptone Yeast Extract) medium involves using ice-cold chloroform and mycelial homogenization. ajbls.com The choice of solvent and extraction conditions can be optimized to maximize the yield of the target compound.
Table 1: Overview of Fungal Culture and Initial Extraction for this compound
| Step | Description | Example |
|---|---|---|
| Fungal Culture | Growth of the fungus on a suitable medium to produce secondary metabolites. | Fusarium sp. cultured on solid rice media for 14-21 days or in potato dextrose broth (PDB) for 14 days. researchgate.netnih.gov |
| Solvent Extraction | Use of organic solvents to extract metabolites from the culture. | Addition of a 1:1 mixture of methanol and chloroform to the fungal culture, followed by overnight shaking. nih.gov |
| Filtration | Separation of the liquid extract from the solid fungal biomass. | Vacuum filtration is commonly used. nih.gov |
| Liquid-Liquid Partitioning | Separation of compounds based on their differential solubility in two immiscible liquids. | Addition of chloroform and water to the filtrate to create separate organic and aqueous layers. nih.gov |
| Concentration | Evaporation of the solvent to obtain the crude extract. | The organic layer is evaporated to dryness. nih.gov |
Advanced Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography (HPLC), Flash Chromatography)
Following initial extraction, the crude extract contains a complex mixture of compounds. Therefore, advanced chromatographic techniques are essential to isolate this compound. iipseries.org
Flash Chromatography is often employed as an initial purification step. researchgate.netchromatographyonline.com This technique uses a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is pushed through the column under pressure. researchgate.netchromatographyonline.com This allows for a faster and more efficient separation compared to traditional gravity-fed column chromatography. chromatographyonline.com The crude extract is first adsorbed onto a minimal amount of an inert material like Celite 545 and then loaded onto the silica gel column. nih.gov A step-gradient elution is often used, where the polarity of the solvent system is gradually increased. mit.edu For instance, a gradient of hexanes, chloroform, and methanol can be used to separate the compounds based on their polarity. nih.gov Fractions are collected and analyzed, often using thin-layer chromatography (TLC), to identify those containing the compound of interest. mit.edu
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of this compound. nih.govingentaconnect.com Preparative reversed-phase HPLC (RP-HPLC) is particularly common. nih.gov In some cases, the crude extract may be directly subjected to preparative RP-HPLC without prior flash chromatography. nih.gov
A typical RP-HPLC setup for this compound purification might involve a C18 column and a gradient elution system. nih.gov For example, a gradient of acetonitrile (B52724) and water (often containing a small amount of an acid like formic acid to improve peak shape) can be used. nih.gov The separation is monitored using detectors such as UV-Vis and evaporative light scattering detectors (ELSD). nih.gov The fraction containing this compound is collected, and the solvent is evaporated to yield the pure compound. nih.gov
Table 2: Example of a Two-Step Chromatographic Purification of this compound
| Chromatographic Method | Stationary Phase | Mobile Phase/Elution | Purpose |
|---|---|---|---|
| Normal-Phase Flash Chromatography | Silica Gel | Step gradient of hexanes, chloroform, and methanol. nih.gov | Initial separation of the crude extract into less complex fractions. |
| Reversed-Phase HPLC (RP-HPLC) | YMC ODS-A column (C18) | Gradient of acetonitrile and water with 0.1% formic acid. nih.gov | Final purification to obtain high-purity this compound. |
Purity Assessment for Downstream Academic Research Applications
Ensuring the high purity of isolated this compound is critical for its use in downstream academic research, such as structural elucidation and bioactivity studies. nih.gov Several analytical techniques are employed to assess the purity of the final product.
Ultra-High-Performance Liquid Chromatography (UHPLC) and High-Performance Liquid Chromatography (HPLC) are standard methods for purity assessment. nih.govingentaconnect.com A pure sample should ideally show a single peak in the chromatogram under various detection methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool not only for structure elucidation but also for purity assessment. nih.gov The presence of extraneous peaks in the NMR spectrum can indicate impurities.
Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS), provides information about the molecular weight of the compound and can help in identifying any co-eluting impurities. ingentaconnect.com High-resolution mass spectrometry (HRESIMS) is particularly useful for confirming the elemental composition. researchgate.net
For academic research purposes, a purity of greater than 95% is generally required. nih.gov This ensures that any observed biological activity or spectroscopic data is attributable to the compound of interest and not to contaminants.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Chloroform |
| Methanol |
| Acetonitrile |
| Formic Acid |
Current Research Challenges and Future Directions
Complete Elucidation of Biosynthetic Pathways and Complex Regulatory Networks
Currently, the biosynthetic pathway for Chlamydospordiol has not been specifically elucidated in scientific literature. Fungal polyketides, a class of compounds to which pyranones like this compound often belong, are typically synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). For instance, the biosynthesis of other fungal resorcylic acid lactones, such as radicicol (B1680498) and zearalenone (B1683625) from fungi like Pochonia chlamydosporia, involves a complex interplay between reducing and non-reducing PKSs. nih.govnih.gov However, no such studies are available for this compound. The genes, enzymes, and regulatory networks controlling its production in Fusarium tricinctum remain unknown, presenting a fundamental challenge for its study and potential exploitation.
Comprehensive Profiling of Biological Interactions at the Molecular and Cellular Levels
There is a notable absence of research detailing the biological activities and molecular interactions of this compound. While various natural products from fungi of the genus Cladosporium and the biocontrol fungus Pochonia chlamydosporia have been studied for cytotoxic, antibacterial, antifungal, and nematicidal activities, this compound itself has not been the subject of such investigations. nih.govresearchgate.net Understanding its mechanism of action, cellular targets, and potential therapeutic or adverse effects requires dedicated screening and molecular studies, which have not yet been reported.
Strategic Biotechnological Applications for Enhanced this compound Production
Research into the production of fungal-related products has often focused on the fungal spores themselves, such as chlamydospores, for applications in biocontrol. maynoothuniversity.ieresearchgate.net Studies have optimized fermentation conditions to increase the yield of these spores from fungi like Candida albicans and Duddingtonia flagrans. researchgate.netnih.gov However, this body of work does not address the production of the specific secondary metabolite this compound. Strategic biotechnological approaches, including fermentation optimization and metabolic engineering to enhance the production of this compound, are undeveloped fields due to the foundational lack of knowledge about its biosynthesis.
Development of this compound-Inspired Bioactive Agents and Probes
The development of bioactive agents and chemical probes inspired by a natural product is contingent on understanding its structure-activity relationships and biological targets. Given that the biological activity of this compound is uncharacterized, there is no foundation for the rational design of inspired agents or probes for chemical biology research.
Integration of Multi-Omics Data for a Systems-Level Understanding of this compound Biology
Systems biology, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding complex biological processes. nih.govnih.gov This methodology has been applied to study fungal pathogenesis and the production of other fungal metabolites. researchgate.net However, a systems-level understanding of this compound biology is not achievable at present, as the requisite multi-omics data connected to its production and function have not been generated.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for identifying and characterizing Chlamydospordiol in complex biological matrices?
- Methodological Answer : Use hyphenated techniques such as LC-MS/MS or GC-MS coupled with nuclear magnetic resonance (NMR) for structural elucidation. Ensure purity via high-performance liquid chromatography (HPLC) with diode-array detection (DAD). For reproducibility, document solvent systems, column specifications, and calibration standards in the experimental section, referencing primary literature for validation .
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability for laboratory studies?
- Methodological Answer : Employ design of experiments (DoE) to test variables like reaction temperature, catalyst type, and solvent polarity. Use fractional factorial designs to identify critical parameters. Characterize intermediates via infrared (IR) spectroscopy and mass spectrometry, and compare yields against established protocols in supplementary materials .
Q. What are the standard bioactivity assays used to evaluate this compound’s pharmacological potential?
- Methodological Answer : Prioritize in vitro models such as enzyme inhibition assays (e.g., kinase activity) and cell viability tests (e.g., MTT assay). Include positive controls (e.g., known inhibitors) and validate results with dose-response curves. For antimicrobial studies, follow CLSI guidelines for minimum inhibitory concentration (MIC) determination .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to analyze experimental variables (e.g., cell lines, assay conditions). Perform meta-analyses to quantify heterogeneity. Replicate conflicting studies under controlled conditions, documenting batch-to-batch variability in compound purity and solvent effects .
Q. What strategies are effective for designing experiments to elucidate this compound’s mechanism of action at the molecular level?
- Methodological Answer : Combine omics approaches (proteomics, metabolomics) with CRISPR-Cas9 gene-editing to identify target pathways. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. Validate findings with knock-out models and orthogonal assays (e.g., fluorescence polarization) .
Q. How can researchers mitigate confounding variables in in vivo toxicity studies of this compound?
- Methodological Answer : Standardize animal models by age, sex, and genetic background. Use randomized block designs and blinded assessments. Include sham controls and monitor pharmacokinetic parameters (e.g., bioavailability, half-life). Publish raw data on metabolomic shifts and histopathological findings in supplementary materials .
Q. What analytical frameworks are suitable for resolving spectral data discrepancies in this compound’s structural characterization?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to NMR or crystallographic data. Cross-validate with computational methods like density functional theory (DFT) for electronic structure predictions. Publish crystallographic data in repositories (e.g., Cambridge Structural Database) with detailed refinement parameters .
Methodological Best Practices
- Literature Review : Use databases like SciFinder and Reaxys to avoid non-peer-reviewed sources (e.g., ). Prioritize studies with detailed experimental protocols and raw data availability .
- Data Presentation : Follow the "AGENDA" guidelines () for structuring tables: include raw data in appendices and processed data (e.g., IC50 values) in the main text. Use error bars and confidence intervals in graphs .
- Ethical Compliance : For studies involving human subjects, align with ’s participant selection criteria and anonymize data per GDPR or HIPAA standards .
Common Pitfalls to Avoid
- Overgeneralization : Avoid claims like "this compound cures X disease" without mechanistic evidence. Use phrases like "modulates activity" or "exhibits inhibitory potential" .
- Ignoring Replication : Reference ’s advice to collect original data rather than relying on secondary sources. Document failed experiments to guide future studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
